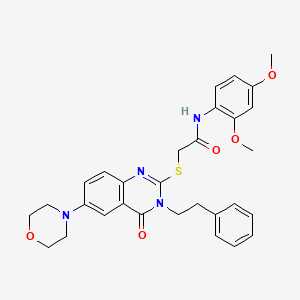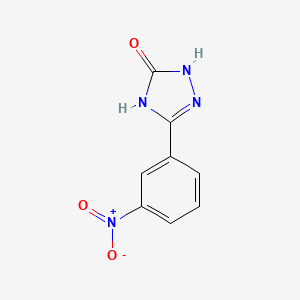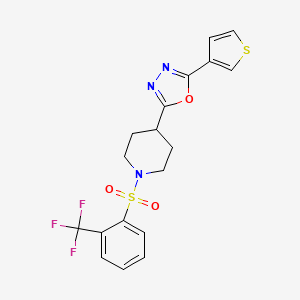![molecular formula C16H11ClN4OS2 B3006277 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 887206-02-2](/img/structure/B3006277.png)
3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a heterocyclic compound that appears to be derived from a class of compounds that include triazole and thiazole rings. These types of compounds are known for their potential biological activities, including antimicrobial properties . The presence of a chlorophenyl group suggests potential for interaction with various biological targets, while the mercapto (thiol) group could be involved in redox reactions or metal binding.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of mercapto-triazoles with various electrophilic reagents. For example, the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was achieved by microwave-promoted condensation of a mercapto-amino-triazole with aromatic aldehydes in the presence of catalytic p-toluenesulphonic acid . Similarly, the synthesis of 3-{4'-(Chlorobenzyloxy)-phenyl}-4-amino-5-mercapto-1,2,4-triazoles involved treating chlorobenzyloxy-benzoylhydrazines with potassium hydroxide and carbon disulphide, followed by reactions with various reagents to yield triazolo-thiadiazoles and triazolo-thiadiazines .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H and 13C NMR, and X-ray crystallography. For instance, the structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analysis, which revealed its crystallization in the monoclinic class with specific cell parameters and exhibited intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions with electrophilic reagents. For example, 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole was transformed into various derivatives through reactions with electrophilic reagents, indicating a broad spectrum of possible chemical modifications . The presence of amino and mercapto groups in these compounds suggests they could undergo nucleophilic substitution reactions or form coordination complexes with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their heterocyclic structure and substituents. The mercapto group is known to impart nucleophilic character and can participate in the formation of metal complexes. The chlorophenyl group can enhance the lipophilicity of the molecule, potentially affecting its biological activity and distribution. The crystalline nature of some derivatives, as evidenced by X-ray crystallography, suggests that these compounds could have well-defined solid-state structures, which might be relevant for their stability and interaction with biological targets .
Scientific Research Applications
Chemistry and Biological Activity
The compound 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one belongs to a class of heterocyclic compounds that exhibit a range of biological activities due to their structural diversity. These compounds are of significant interest in the field of medicinal chemistry for their potential therapeutic applications.
Benzothiazole and its derivatives, including compounds structurally related to 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, are noted for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The unique methine center present in the thiazole ring makes benzothiazole derivatives particularly interesting for the development of new drugs and materials (Bhat & Belagali, 2020).
1,2,4-Triazole derivatives, closely related to the triazole component of the compound , are known for their versatility in chemical modeling, offering a wide range of biologically active derivatives. These compounds have been investigated for their potential in addressing various health conditions due to their significant biological activities, such as antimicrobial, antifungal, and anti-inflammatory effects (Ohloblina, 2022).
The chemical synthesis and transformations of benzothiazole derivatives, including the potential for green chemistry applications, highlight the growing interest in these compounds. New methods of synthesis that are environmentally friendly and cost-effective are being developed, focusing on the use of simple reagents and one-pot procedures. This research is driven by the need for new drugs and materials, showcasing the importance of benzothiazole and its derivatives in both medicinal chemistry and material science (Zhilitskaya, Shainyan, & Yarosh, 2021).
Optoelectronic Applications
In addition to biological activities, derivatives of benzothiazole are also being explored for their applications in optoelectronic materials. The incorporation of benzothiazole and related heterocyclic compounds into π-extended conjugated systems is proving valuable for the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This research underlines the multifaceted applications of benzothiazole derivatives, extending beyond pharmaceuticals into the realm of advanced materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
, like all chemicals, these compounds should be handled with care. They could potentially be harmful or toxic, especially in large amounts or under certain conditions. Always refer to the appropriate safety data sheets (SDS) for information on handling, storage, and disposal.
In terms of
Future Directions
, research into benzo[d]thiazoles and 1,2,4-triazoles is ongoing, with many potential applications in the field of medicinal chemistry. New methods of synthesis, novel derivatives, and a deeper understanding of their mechanisms of action are all areas of active research12.
Please note that this is a general overview and may not apply directly to the specific compound you mentioned. For more detailed and specific information, further research would be needed.
properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c17-10-4-3-5-11(8-10)21-14(18-19-15(21)23)9-20-12-6-1-2-7-13(12)24-16(20)22/h1-8H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHFFJHNGIQJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NNC(=S)N3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3006194.png)


![4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide](/img/structure/B3006197.png)


![N-(1-cyanocyclohexyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B3006203.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B3006204.png)
![Spiro[3.5]nonan-5-ylmethanamine hydrochloride](/img/structure/B3006208.png)
![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)
![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B3006214.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/no-structure.png)
